molecular formula C11H12ClN3O2 B8322313 5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

5-Amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline

Cat. No. B8322313
M. Wt: 253.68 g/mol
InChI Key: TZCLYCXXYZEAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376490B1

Procedure details

A 25% w/w solution of sodium methoxide in methanol (433 μL, 1.89 mmol) was added dropwise to a solution of the above mixture of 5-amino-2,3,7-trichloro-6-methylquinoxaline and 5-amino-2,3,6-trichloro-7-methylquinoxaline (200 mg, 0.788 mmol) in dry tetrahydrofuran (7.9 mL) at 0° C. under nitrogen. The mixture was stirred for 3 hours, diluted with ethyl acetate (30 mL), washed with water (2×10 mL), brine (10 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The solid residue was purified by flash chromatography on silica gel, by gradient elution using hexane:ethyl acetate (95:5 changing to 1:1, by volume) to give as the first eluted isomer, 5-amino-6-chloro-2,3-dimethoxy-7-methylquinoxaline (48 mg, 25%) as an off-white solid, mp 169-170° C.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
433 μL
Type
reactant
Reaction Step One
Name
5-amino-2,3,7-trichloro-6-methylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2,3,6-trichloro-7-methylquinoxaline
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][OH:5].NC1C(C)=C(Cl)C=C2C=1N=C(Cl)C(Cl)=N2.[NH2:21][C:22]1[C:31]([Cl:32])=[C:30]([CH3:33])[CH:29]=[C:28]2[C:23]=1[N:24]=[C:25](Cl)[C:26](Cl)=[N:27]2>O1CCCC1.C(OCC)(=O)C>[NH2:21][C:22]1[C:31]([Cl:32])=[C:30]([CH3:33])[CH:29]=[C:28]2[C:23]=1[N:24]=[C:25]([O:5][CH3:4])[C:26]([O:2][CH3:1])=[N:27]2 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
433 μL
Type
reactant
Smiles
CO
Name
5-amino-2,3,7-trichloro-6-methylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2N=C(C(=NC2=CC(=C1C)Cl)Cl)Cl
Name
5-amino-2,3,6-trichloro-7-methylquinoxaline
Quantity
200 mg
Type
reactant
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)C)Cl)Cl
Name
Quantity
7.9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by flash chromatography on silica gel, by gradient elution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C2N=C(C(=NC2=CC(=C1Cl)C)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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